Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-
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Overview
Description
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.
Preparation Methods
The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a boronic ester or boronic anhydride.
Reduction: The boronic acid can be reduced to form a borane derivative.
Common reagents used in these reactions include palladium catalysts, organometallic reagents, and boric esters. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boron atom, which acts as a Lewis acid and forms a tetrahedral boronate complex with the diol . This property is exploited in various applications, such as the development of sensors and inhibitors.
Comparison with Similar Compounds
Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- can be compared with other boronic acids, such as phenylboronic acid and 3-aminophenylboronic acid . While all these compounds share the ability to form reversible covalent bonds with diols, they differ in their specific functional groups and applications. For example, phenylboronic acid is commonly used in the Suzuki-Miyaura coupling reaction, while 3-aminophenylboronic acid is used as a reagent in various organic synthesis reactions .
Biological Activity
Boronic acids have garnered significant attention in medicinal chemistry due to their unique chemical properties and biological activities. This article focuses on the specific compound Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- (CAS No. 1264750-94-8), exploring its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methylphenyl methylamino carbonyl group. Its molecular formula is C15H16BNO, with a molecular mass of approximately 245.10 g/mol. The presence of the boronic acid moiety allows for interactions with diols and other Lewis bases, making it useful in various biochemical applications .
Target Interactions
Boronic acids typically act by forming reversible covalent bonds with specific biomolecules. In the case of this compound, it has been shown to interact with serine proteases and β-lactamases, acting as a transition-state analogue inhibitor. This interaction is crucial for inhibiting the enzymatic activity of these proteins, which play significant roles in various biological processes .
Biochemical Pathways
The compound primarily influences pathways involved in carbon-carbon bond formation through transmetalation reactions. It also interacts with diol-containing substrates, leading to the formation of stable complexes that can modulate enzyme activity or serve as sensors in biochemical assays .
Anticancer Activity
Recent studies have demonstrated that boronic acid derivatives exhibit notable anticancer properties. For instance, compounds similar to the one were tested against prostate cancer cells (PC-3) and showed a significant reduction in cell viability at concentrations as low as 5 µM. The viability of cancer cells decreased to 33%, while healthy cells maintained a higher viability at 71% under similar conditions .
Antimicrobial Properties
Boronic acids have also been evaluated for their antimicrobial activity. In vitro studies indicated that this compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured between 7–13 mm depending on the microorganism tested, showcasing its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant properties of boronic acids have been explored using various assays such as DPPH and ABTS methods. Compounds derived from boronic acids showed comparable antioxidant activity to standard antioxidants like α-tocopherol, indicating their potential utility in combating oxidative stress-related diseases .
Research Applications
Synthetic Chemistry
Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds. This makes them invaluable in the synthesis of complex organic molecules and pharmaceuticals.
Pharmaceutical Development
Due to their ability to inhibit key enzymes involved in disease processes, boronic acids are being investigated for developing new therapeutics targeting cancer and bacterial infections. Their role as enzyme inhibitors positions them as promising candidates in drug discovery efforts focused on resistant strains of bacteria and aggressive cancers .
Summary of Findings
Activity | Effectiveness | Notes |
---|---|---|
Anticancer | Significant reduction | Viability decreased to 33% at 5 µM concentration against PC-3 cells |
Antimicrobial | Moderate effectiveness | Inhibition zones ranged from 7–13 mm against various bacteria |
Antioxidant | Comparable to standards | Effective in DPPH and ABTS assays |
Properties
Molecular Formula |
C15H16BNO3 |
---|---|
Molecular Weight |
269.11 g/mol |
IUPAC Name |
[3-[(2-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H16BNO3/c1-11-5-2-3-6-13(11)10-17-15(18)12-7-4-8-14(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) |
InChI Key |
VHXCZRIXJISXSH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2C)(O)O |
Origin of Product |
United States |
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